2-methyl-N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Overview
Description
2-methyl-N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C17H13N3O2S2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.04491901 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel methods for synthesizing derivatives related to the specified chemical structure, focusing on their structural characterization and potential applications. For instance, Hossaini et al. (2017) described a convenient, one-pot, multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives, highlighting the importance of such compounds in chemical research and their potential utility in various fields (Hossaini et al., 2017).
Antiproliferative Effects
The antiproliferative effects of related compounds on human leukemic cells have been explored to understand their potential as therapeutic agents. Kumar et al. (2014) synthesized a series of 2,3-disubstituted 4-thiazolidinone analogues and evaluated their effects on human leukemic cells, identifying compounds with potent activity that could lead to new treatments for leukemia (Kumar et al., 2014).
Antibacterial and Antifungal Activities
Patel and Patel (2010) focused on synthesizing compounds related to the specified structure and assessed their antibacterial and antifungal activities. Their work underscores the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Anticancer Agents
The synthesis of novel compounds with potential anticancer activity is another significant area of research. Abu‐Hashem and Aly (2017) synthesized a series of novel compounds and evaluated their anticancer activities, demonstrating the importance of such studies in discovering new therapeutic options for cancer treatment (Abu‐Hashem & Aly, 2017).
Chemical Reactions and Mechanisms
The chemical reactions and mechanisms involving compounds similar to the specified structure have been studied to better understand their chemical properties and potential applications. Kandeel and Youssef (2001) investigated the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, providing insights into their chemical behavior and potential uses in synthetic chemistry (Kandeel & Youssef, 2001).
Properties
IUPAC Name |
2-methyl-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-11-5-2-3-7-13(11)15(21)19-20-16(22)14(24-17(20)23)9-12-6-4-8-18-10-12/h2-10H,1H3,(H,19,21)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHWRNMQUXZPMS-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CN=CC=C3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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